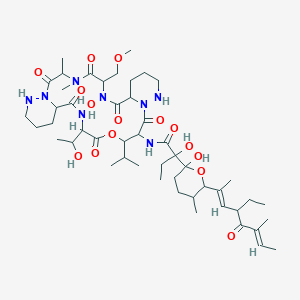
Azinothricin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azinothricin is a natural product found in Streptomyces with data available.
Applications De Recherche Scientifique
Antimicrobial Applications
Azinothricin has shown promise as an effective antimicrobial agent. Its applications in this domain include:
- Inhibition of Bacterial Growth : this compound exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The compound's mechanism involves disrupting bacterial protein synthesis, which is essential for cell growth and replication .
- Biofilm Disruption : Recent studies suggest that this compound can reduce biofilm formation, a critical factor in chronic infections where bacteria adhere to surfaces and become resistant to conventional antibiotics .
- Potential Use in Combination Therapy : Given the rise of antibiotic resistance, this compound's unique mechanism makes it a candidate for combination therapies with other antibiotics to enhance efficacy and reduce resistance development .
Antitumor Properties
The antitumor capabilities of this compound have been extensively documented:
- Cytotoxicity Against Cancer Cell Lines : this compound has shown potent cytotoxic effects against various human cancer cell lines, including:
- Mechanism of Action : Research indicates that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways that lead to cell death. The compound's ability to interfere with protein synthesis is believed to play a crucial role in its antitumor effects .
Synthetic Studies and Derivatives
Research into the synthesis of this compound and its derivatives has expanded its potential applications:
- Total Synthesis : Innovative synthetic pathways have been developed for this compound, allowing for the production of analogs with modified properties that may enhance efficacy or reduce toxicity .
- Structure-Activity Relationship Studies : Ongoing research focuses on understanding how structural modifications affect the biological activity of this compound, paving the way for the development of more effective derivatives tailored for specific therapeutic uses .
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
- Clinical Trials on Antitumor Activity : In vitro studies demonstrated that this compound significantly inhibited the proliferation of human cancer cells, leading to further investigation into its use as a potential treatment for leukemia and solid tumors.
- Combination Therapy Studies : Research involving this compound combined with other antibiotics showed enhanced antibacterial effects, suggesting potential strategies for overcoming resistance in clinical settings.
Propriétés
Numéro CAS |
101342-90-9 |
|---|---|
Formule moléculaire |
C49H80N8O15 |
Poids moléculaire |
1021.2 g/mol |
Nom IUPAC |
2-[6-[(2E,6E)-4-ethyl-6-methyl-5-oxoocta-2,6-dien-2-yl]-2-hydroxy-5-methyloxan-2-yl]-2-hydroxy-N-[7-hydroxy-20-(1-hydroxyethyl)-6-(methoxymethyl)-3,4-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]butanamide |
InChI |
InChI=1S/C49H80N8O15/c1-13-27(6)38(59)32(14-2)24-29(8)40-28(7)20-21-49(68,72-40)48(67,15-3)47(66)53-37-39(26(4)5)71-46(65)36(31(10)58)52-41(60)33-18-16-22-50-55(33)42(61)30(9)54(11)43(62)35(25-70-12)57(69)44(63)34-19-17-23-51-56(34)45(37)64/h13,24,26,28,30-37,39-40,50-51,58,67-69H,14-23,25H2,1-12H3,(H,52,60)(H,53,66)/b27-13+,29-24+ |
Clé InChI |
SWYLPIMCJADFNO-QIFPABMSSA-N |
SMILES |
CCC(C=C(C)C1C(CCC(O1)(C(CC)(C(=O)NC2C(OC(=O)C(NC(=O)C3CCCNN3C(=O)C(N(C(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)C)C)C(C)O)C(C)C)O)O)C)C(=O)C(=CC)C |
SMILES isomérique |
CCC(/C=C(\C)/C1C(CCC(O1)(C(CC)(C(=O)NC2C(OC(=O)C(NC(=O)C3CCCNN3C(=O)C(N(C(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)C)C)C(C)O)C(C)C)O)O)C)C(=O)/C(=C/C)/C |
SMILES canonique |
CCC(C=C(C)C1C(CCC(O1)(C(CC)(C(=O)NC2C(OC(=O)C(NC(=O)C3CCCNN3C(=O)C(N(C(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)C)C)C(C)O)C(C)C)O)O)C)C(=O)C(=CC)C |
Synonymes |
azinothricin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















